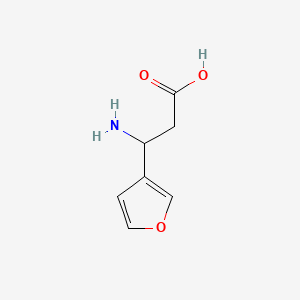

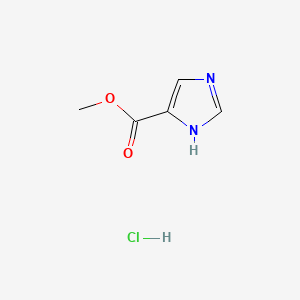

![molecular formula C6H12O6 B592566 Fructose, D-, [3H(G)] CAS No. 1684-31-7](/img/structure/B592566.png)

Fructose, D-, [3H(G)]

Vue d'ensemble

Description

Fructose, also known as D-Fructose or fruit sugar, is a simple ketonic monosaccharide found in many plants . It is one of the three most common natural monosaccharides, along with glucose and galactose . The molecular formula of D-Fructose is C6H11O6T . It is a white crystalline solid and is the most soluble sugar in water .

Synthesis Analysis

Fructose can be synthesized from other monosaccharides such as glucose and mannose . One study demonstrated an efficient continuous process for 5-HMF production in a biphasic system and its recovery at high yield and selectivity . Another study showed that primary-amine thiourea organocatalysts, which incorporate a saccharide scaffold of D-glucose, D-galactose, D-mannose, or D-fructose, were able to achieve comparable stereochemical results .Molecular Structure Analysis

Fructose has a cyclic structure. It can be expressed as a six-carbon linear chain with hydroxyl and carbonyl groups . In its crystalline form and in solution, most of it exists as two hemiketal rings: β-D-fructopyranose and β-D-fructofuranose . In aqueous solution, it consists of 70% pyranose, 22% furanose, and smaller amounts of the linear and other cyclic forms .Chemical Reactions Analysis

Fructose undergoes various chemical reactions. For instance, it can be fermented anaerobically with the help of yeast or bacteria, where it is converted into carbon dioxide and ethanol . Fructose also participates in the Maillard Reaction with amino acids over glucose as the reaction occurs rapidly as they are present in an open-chain form .Physical and Chemical Properties Analysis

Fructose is a white crystalline solid . It is the most soluble sugar in water . It has a molar mass of 180.156 g.mol-1 . Its melting point is 103 0C .Mécanisme D'action

Orientations Futures

Increased sugar consumption, particularly fructose, has been associated with the development of obesity and its complications . Inhibition of fructose utilization in tissues primarily responsible for its metabolism alters consumption in other tissues, which have not been traditionally regarded as important depots of fructose metabolism . Therefore, understanding the molecular and cellular mechanisms of fructose and glucose transport and sensing in the intestine, the intracellular signaling effects of dietary sugar metabolism, and its impact on glucose homeostasis in health and disease is crucial .

Propriétés

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy-5-tritiohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-VJWFPMMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H][C@@](CO)([C@H]([C@@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

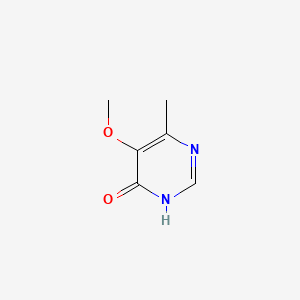

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)

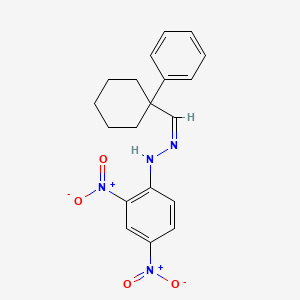

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

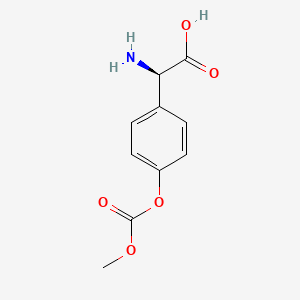

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)